molecular formula C12H11N3O B1280793 3-Amino-N-pyridin-3-ylbenzamide CAS No. 25844-48-8

3-Amino-N-pyridin-3-ylbenzamide

Cat. No. B1280793
CAS RN: 25844-48-8
M. Wt: 213.23 g/mol
InChI Key: ROXMEGSVJDLDHD-UHFFFAOYSA-N
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Description

3-Amino-N-pyridin-3-ylbenzamide, also known as 3-APB, is an organic compound that belongs to the class of pyridinium-substituted benzamides. It has been studied extensively due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. 3-APB has been found to have a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-bacterial effects.

Scientific Research Applications

Synthesis and Molecular Structure

3-Amino-N-pyridin-3-ylbenzamide and its derivatives have been extensively studied in the field of organic chemistry. A significant application is in the synthesis of various compounds. For example, a study by Yüksektepe et al. (2011) focused on synthesizing a related compound, 2-(N-benzoylbenzamido)pyridine-3-yl benzoate. This compound was analyzed using X-ray crystallography and density functional theory (DFT), highlighting the importance of these compounds in understanding molecular structures and interactions (Yüksektepe et al., 2011).

Corrosion Inhibition

Another application is in the field of corrosion science. Schiff’s bases derived from pyridyl substituted triazoles, which are closely related to 3-Amino-N-pyridin-3-ylbenzamide, have been investigated as corrosion inhibitors. A study by Ansari et al. (2014) demonstrated the effectiveness of these compounds in inhibiting corrosion in mild steel, following Langmuir adsorption isotherm (Ansari et al., 2014).

Colorimetric Chemosensor

In the field of chemical sensing, 3-Amino-N-pyridin-3-ylbenzamide derivatives have been used to develop colorimetric chemosensors. A study by Pan et al. (2015) explored the use of pyridine-based derivatives for the detection of mercury(II) in solutions, highlighting their potential as efficient sensors for environmental monitoring (Pan et al., 2015).

Synthesis Improvement

Improvement in the synthesis process of derivatives of 3-Amino-N-pyridin-3-ylbenzamide is another area of research. Xue (2013) reported on two approaches for synthesizing 2-amino-5-cyano-N, 3-dimethyl-benzamide, which used safer alternatives to hazardous chemicals, indicating progress in making the synthesis process more efficient and environmentally friendly (Xue, 2013).

Pharmaceutical Studies

In pharmaceutical research, compounds related to 3-Amino-N-pyridin-3-ylbenzamide have been explored for their potential medical applications. For instance, Larocca et al. (1965) investigated the preparation of various aminoacetylbenzamides for potential anticonvulsant properties, which could lead to new therapeutic options (Larocca et al., 1965).

Safety And Hazards

Specific safety and hazard information for “3-Amino-N-pyridin-3-ylbenzamide” is not available in the sources I found . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

3-amino-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11/h1-8H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXMEGSVJDLDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477735
Record name 3-Amino-N-pyridin-3-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-pyridin-3-ylbenzamide

CAS RN

25844-48-8
Record name 3-Amino-N-pyridin-3-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-N-3-pyridinylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-(3-nitrobenzoylamino)-pyridine (2 g, 8.23 mmol) in ethanol (200 ml) was treated with 10% palladium on charcoal (0.5 g) and hydrogenated at atmospheric pressure for 4 h. Filtration and evaporation afforded the product as a white solid (1.51 g, 86%)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
86%

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